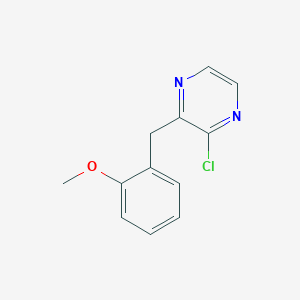

2-Chloro-3-(2-methoxybenzyl)pyrazine

Overview

Description

The compound "2-Chloro-3-(2-methoxybenzyl)pyrazine" is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes nitrogen atoms at positions 1 and 4 within a six-membered ring. Pyrazine derivatives are known for their diverse chemical properties and biological activities, making them of interest in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves starting materials that are readily substituted to create a wide range of compounds. For instance, the synthesis of 1,3,5-trisubstituted pyrazoline derivatives can be achieved using 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides as starting materials, which are prepared from 5-chloroanisic acid . The process includes treating these compounds with methylhydrazine or phenylhydrazine to afford benzamides, followed by reactions with hydrazine hydrate to yield pyrazoline derivatives . These derivatives can be further modified through acetylation or reaction with secondary amines and paraformaldehyde to produce N-substituted pyrazoline derivatives .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of nitrogen atoms within the ring, which significantly influences their chemical behavior. For example, in the crystal structure of a co-crystal involving a pyrazinium cation and a neutral molecule, the two aromatic rings are twisted along the bond, and the cation acts as a hydrogen-bond donor to the perchlorate ion . In another instance, the crystal structure of a pyrazine-2-carbohydrazide derivative shows extended chains formed by intermolecular hydrogen bonds, with additional hydrogen bonds involving water molecules and π-π stacking interactions between benzene and pyrazine rings .

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions, including nucleophilic substitution. Chloropyrazines, for example, can react with sodium methoxide, sodium benzyl oxide, and other nucleophiles to yield substituted pyrazines . The reaction conditions, such as the solvent used, can influence the outcome of these reactions, leading to different isomeric products .

Physical and Chemical Properties Analysis

The physical properties of pyrazine derivatives, such as their state (solid, liquid), color, and solubility, are determined by their specific substituents. For instance, a pyrazoline derivative synthesized from dichlorophenyl and hydroxy-methoxyphenyl groups was obtained as a pale yellow powder . The chemical properties, including reactivity and biological activity, are also influenced by the substituents. Some pyrazoline derivatives exhibit strong antioxidant activity, antibacterial activity against both Gram-positive and Gram-negative bacteria, and toxicity as determined by the Brine Shrimp Lethality Test . Additionally, pharmacological screening of certain pyrazole derivatives has shown good anti-inflammatory activities with less toxicity .

Scientific Research Applications

Pyrazine derivatives, including 2-Chloro-3-(2-methoxybenzyl)pyrazine, are a class of aromatic heterocyclic compounds characterized by a two-nitrogen-containing six-membered ring. These derivatives are significant in research due to their diverse pharmacological properties. Pyrazines occur naturally and are synthesized through various methods. The interest in pyrazine derivatives stems from their wide range of biological activities, leading to their potential as pharmacological agents.

Pharmacological Effects and Applications

Pyrazine derivatives have been explored for their extensive pharmacological effects. These include antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and treatment for arteriosclerosis effects. The diversity and efficacy of these compounds have prompted further studies aimed at rationalizing their biological activities. The goal is to develop more effective and clinically relevant compounds. Such research underscores the importance of pyrazine derivatives in drug development and therapeutic applications (Ferreira & Kaiser, 2012).

Synthesis and Bioevaluation

The synthesis of pyrazole, a related heterocycle, and its derivatives, is crucial in medicinal chemistry due to their role as pharmacophores in biologically active compounds. Pyrazoles are utilized extensively as synthons in organic synthesis, boasting widespread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. This underscores the significance of pyrazine and pyrazole derivatives in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrazine derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s worth noting that benzylic halides, which this compound contains, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Pyrazine derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Pyrazine derivatives have been known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .

properties

IUPAC Name |

2-chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)8-10-12(13)15-7-6-14-10/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWOVNRUTNABEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501259352 | |

| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119450-87-1 | |

| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.